molecular formula C7H9BrFNO B13145755 5-(Aminomethyl)-2-fluorophenol hydrobromide

5-(Aminomethyl)-2-fluorophenol hydrobromide

Cat. No.: B13145755
M. Wt: 222.05 g/mol
InChI Key: GNQKQSOPPKGVKL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorophenol hydrobromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of an aminomethyl group attached to a fluorophenol ring, with a hydrobromide salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-fluorophenol hydrobromide typically involves the introduction of an aminomethyl group to a fluorophenol precursor. One common method includes the reaction of 2-fluorophenol with formaldehyde and ammonium chloride under acidic conditions to form the aminomethyl derivative. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-fluorophenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form more stable amines.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Aminomethyl)-2-fluorophenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-2-fluorophenol hydrobromide exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-1,2-oxazol-3(2H)-one:

    2,5-Bis(aminomethyl)furan: Another compound with aminomethyl groups, used in polymer synthesis.

Uniqueness

5-(Aminomethyl)-2-fluorophenol hydrobromide is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H9BrFNO

Molecular Weight

222.05 g/mol

IUPAC Name

5-(aminomethyl)-2-fluorophenol;hydrobromide

InChI

InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H

InChI Key

GNQKQSOPPKGVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)O)F.Br

Origin of Product

United States

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